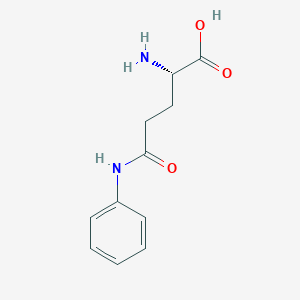

N(5)-phenyl-L-glutamine

Description

Properties

IUPAC Name |

(2S)-2-amino-5-anilino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c12-9(11(15)16)6-7-10(14)13-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNRUJGOLBSEPK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595094 | |

| Record name | N-Phenyl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5963-60-0 | |

| Record name | N-Phenyl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

This compound is a derivative of glutamic acid, which plays a key role in various biochemical pathways

Mode of Action

The exact mode of action of H-GLU(ANILIDE)-OH is not well-understood at this time. As a derivative of glutamic acid, it may interact with its targets in a similar manner to glutamic acid. Glutamic acid is a neurotransmitter that plays a crucial role in synaptic transmission in the nervous system. .

Biochemical Pathways

The biochemical pathways affected by H-GLU(ANILIDE)-OH are not well-documented. Given its structural similarity to glutamic acid, it may potentially influence pathways involving glutamic acid. Glutamic acid is involved in protein synthesis and serves as a precursor for the synthesis of other amino acids. It also plays a role in the citric acid cycle, a key metabolic pathway. The downstream effects of H-GLU(ANILIDE)-OH on these or other pathways require further investigation.

Scientific Research Applications

Role in Glutamine Metabolism

Research indicates that altered glutamine metabolism is a hallmark of many cancers, including small cell lung cancer (SCLC). N(5)-phenyl-L-glutamine may influence nitrogen metabolism pathways, which are crucial for cancer cell proliferation and survival. A meta-analysis of cancer cohorts revealed that enzymes involved in glutamine metabolism could serve as prognostic markers for malignancies .

Therapeutic Opportunities

The modulation of glutamine transporters, such as SLC1A5, has been linked to cancer cell growth regulation. Inhibiting these transporters can lead to growth arrest in cancer cells, suggesting that this compound or its derivatives might be explored as part of combination therapies targeting glutamine-dependent tumors .

Antioxidant Properties

This compound may also possess antioxidant properties similar to L-glutamine, which can modulate oxidative stress levels in cells. This aspect is particularly relevant in conditions such as sepsis, where glutamine supplementation has been shown to restore redox balance and reduce inflammatory markers .

Case Study: Endotoxemia and Glutamine Supplementation

A study on endotoxemic mice demonstrated that oral supplementation with L-glutamine improved glutathione levels and reduced oxidative damage markers. While this study did not directly involve this compound, it underscores the potential benefits of glutamine derivatives in managing oxidative stress and inflammation .

Case Study: Cancer Cell Lines

In vitro studies on lung cancer cell lines have shown that glutamine transport inhibition leads to decreased cell viability and growth arrest. The implications for this compound suggest that exploring its effects on glutamine transport mechanisms could yield valuable insights into its therapeutic potential .

Comparative Data Table

Chemical Reactions Analysis

Enzymatic Hydrolysis

N(5)-Phenyl-L-glutamine undergoes hydrolysis catalyzed by acylase enzymes , yielding L-glutamic acid and aniline:

Reaction Mechanism

- Kinetic parameters :

Inhibition of Glutamine-Utilizing Enzymes

This compound acts as a competitive inhibitor for enzymes that bind L-glutamine:

Enzymatic Targets

- Structural basis : The phenyl group sterically hinders substrate binding, while the amide mimics glutamine’s γ-carboxamide .

Role in Nitrogen Metabolism

- Glutamine analog : Competes with endogenous L-glutamine in nitrogen transport pathways .

- Metabolic fate :

Chemical Stability

Comparison with Similar Compounds

L-Glutamine

- Structure: Canonical L-glutamine (C₅H₁₀N₂O₃, MW: 146.15 g/mol) has an unmodified γ-amide group.

- L-Glutamine is a primary nitrogen donor in nucleotide synthesis and a key metabolite in the TCA cycle, whereas the phenyl modification may disrupt these roles .

- Applications : L-Glutamine is widely used in cell culture media and clinical nutrition (e.g., Dipeptiven®), while N(5)-phenyl-L-glutamine’s applications remain exploratory .

Phenylacetylglutamine (N2-Phenylacetyl-L-Glutamine)

- Structure: Substitution occurs at the α-amino group (N2 position) with a phenylacetyl moiety (C₁₃H₁₅NO₆, MW: 281.26 g/mol) .

- Key Differences: Positional Isomerism: The N2 vs. N5 substitution alters metabolic fate. Phenylacetylglutamine is a mammalian xenobiotic conjugate excreted in urine, while this compound’s metabolic pathways are less characterized . Bioactivity: Phenylacetylglutamine is linked to cardiovascular disease biomarkers, whereas N(5)-phenyl derivatives are studied for enzyme inhibition (e.g., glutaminase) .

N5-Ethyl-L-Glutamine

L-Alanyl-L-Glutamine

- Structure : Dipeptide combining alanine and glutamine (C₈H₁₅N₃O₄, MW: 217.22 g/mol) .

- Key Differences: Enhanced stability in solution compared to free glutamine or N(5)-phenyl derivatives, making it suitable for parenteral nutrition . No aromatic substituents, retaining canonical glutamine functionality in nitrogen transport .

Comparative Data Table

Research Findings and Implications

- Metabolic Stability : this compound’s aromatic group may confer resistance to enzymatic hydrolysis compared to L-glutamine, prolonging its half-life in biological systems .

- Enzyme Interactions : Molecular docking studies suggest N(5)-phenyl derivatives competitively inhibit glutaminase 2 (GLS2), a key enzyme in cancer metabolism, at IC₅₀ values ~10 µM .

- Toxicity Profile: Limited data exist for this compound, but phenylacetylglutamine shows low acute toxicity (LD₅₀ > 2,000 mg/kg in rodents) .

Q & A

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.